An In-depth Technical Guide to the Core Mechanism of Action of Tredaptive
An In-depth Technical Guide to the Core Mechanism of Action of Tredaptive
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Dual-Component System
Tredaptive's mechanism of action is a composite of the independent actions of its two active ingredients:
-
Niacin (Extended-Release): The primary lipid-modifying component. Its effects are complex and mediated primarily through the activation of the G protein-coupled receptor HCA2 (GPR109A).[2][12][13]
-
Laropiprant (B1674511): A selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1), included solely to counteract niacin-induced flushing.[1][4][5][6]
The extended-release formulation of niacin was designed to provide a slower, more sustained release of the drug, which helps in managing dyslipidemia and can reduce the incidence of flushing compared to immediate-release formulations.[14]
Component 1: Niacin (Nicotinic Acid) - The Lipid-Modifying Agent
Pharmacodynamics: Effects on Lipid Profile
Niacin, at pharmacological doses (typically 500-2000 mg/day), produces a broad range of beneficial effects on the lipid profile:[1]
-
Lowers Low-Density Lipoprotein Cholesterol (LDL-C): It reduces the hepatic synthesis of Very-Low-Density Lipoprotein (VLDL), the precursor to LDL.[2][7][14]
-
Raises High-Density Lipoprotein Cholesterol (HDL-C): This is its most potent effect. Niacin increases HDL-C levels by decreasing the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL particles.[2][15]
-
Lowers Triglycerides (TG): It inhibits the release of free fatty acids (FFAs) from adipose tissue, thereby reducing the substrate available for the liver to produce triglycerides and VLDL.[2][4][14] This is achieved through the inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2).[2][12][16]
-
Lowers Lipoprotein(a) [Lp(a)]: Niacin also reduces levels of Lp(a), a variant of LDL that is an independent risk factor for coronary disease.[4][7]
Molecular Mechanism of Lipid Modification
The lipid-modifying effects of niacin are not entirely understood but are known to be mediated by several actions, primarily initiated by the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2) , a Gi/o-coupled GPCR highly expressed in adipocytes.[12][13][17][18]
-
Inhibition of Adipose Tissue Lipolysis:
-
Niacin binds to and activates HCA2 receptors on the surface of adipocytes.[18]
-
This activation triggers a Gαi-mediated signaling cascade that inhibits adenylyl cyclase activity.[18]
-
The resulting decrease in intracellular cyclic AMP (cAMP) levels reduces the activity of Protein Kinase A (PKA).[18]
-
Reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides.[18]
-
This ultimately suppresses the release of free fatty acids from adipose tissue into the circulation.[3][4][7][14]
-
-
Hepatic Effects:
-
The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride synthesis.[14][15][19]
-
This leads to a decreased rate of VLDL synthesis and secretion by the liver.[7][15][19]
-
Since LDL is a metabolic byproduct of VLDL, the reduction in VLDL production consequently lowers LDL-C levels.[7][15][19]
-
Niacin also directly inhibits the hepatic enzyme DGAT2, further contributing to the reduction in triglyceride synthesis.[2][16]
-
-
HDL-C Metabolism:
References
- 1. Laropiprant - Wikipedia [en.wikipedia.org]
- 2. biomedicus.gr [biomedicus.gr]
- 3. journals.co.za [journals.co.za]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effects of extended-release niacin with laropiprant in high-risk patients. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 9. gov.uk [gov.uk]
- 10. merck.com [merck.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 14. Articles [globalrx.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gpnotebook.com [gpnotebook.com]
